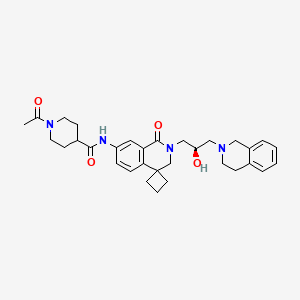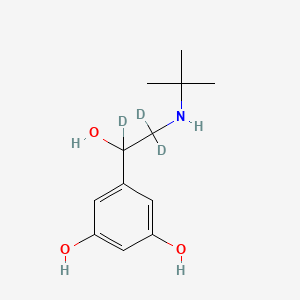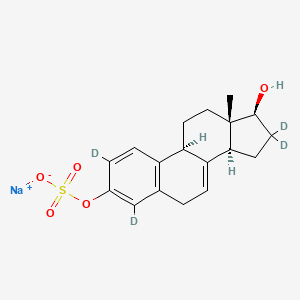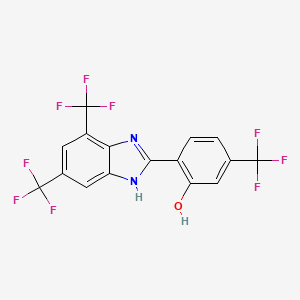
Prmt5-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-12 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is involved in the symmetric dimethylation of arginine residues on histones and non-histone proteins, which can affect chromatin structure and gene expression. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents in the synthesis of this compound include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger volumes while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Prmt5-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different biological activities and therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PRMT5 in various biochemical pathways. In biology, this compound is used to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression, RNA splicing, and signal transduction .
In medicine, this compound has shown promise as a therapeutic agent for various cancers, including non-small cell lung cancer and mantle cell lymphoma. It has been demonstrated to inhibit the growth and survival of cancer cells by targeting PRMT5 and disrupting its function . Additionally, this compound is being explored for its potential in treating other diseases, such as neurodegenerative disorders and inflammatory diseases .
Wirkmechanismus
Prmt5-IN-12 exerts its effects by selectively inhibiting PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones and non-histone proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved in the mechanism of action of this compound include the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-12 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include other PRMT5 inhibitors such as PRT382 and MRTX1719, which also target PRMT5 but may have different binding mechanisms and pharmacological properties . The uniqueness of this compound lies in its ability to selectively inhibit PRMT5 with minimal off-target effects, making it a valuable tool for studying the role of PRMT5 in various diseases and for developing new therapeutic strategies .
List of Similar Compounds
- PRT382
- MRTX1719
- AZ-PRMT5i-1
- MS023
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications .
Eigenschaften
Molekularformel |
C32H40N4O4 |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
1-acetyl-N-[2-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-1-oxospiro[3H-isoquinoline-4,1'-cyclobutane]-7-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H40N4O4/c1-22(37)35-15-10-24(11-16-35)30(39)33-26-7-8-29-28(17-26)31(40)36(21-32(29)12-4-13-32)20-27(38)19-34-14-9-23-5-2-3-6-25(23)18-34/h2-3,5-8,17,24,27,38H,4,9-16,18-21H2,1H3,(H,33,39)/t27-/m1/s1 |
InChI-Schlüssel |
IWXAXHIQKHUHFY-HHHXNRCGSA-N |
Isomerische SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)C[C@@H](CN5CCC6=CC=CC=C6C5)O |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)CC(CN5CCC6=CC=CC=C6C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)



![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)

